Glyceryl Behenate Glyceryl Behenate TG(22:0/22:0/22:0), also known as compritol 888 or ato 888, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(22:0/22:0/22:0) is considered to be a triradylglycerol lipid molecule. TG(22:0/22:0/22:0) exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. TG(22:0/22:0/22:0) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(22:0/22:0/22:0) is primarily located in the membrane (predicted from logP) and adiposome. TG(22:0/22:0/22:0) can be biosynthesized from DG(22:0/22:0/0:0) and docosanoyl-CoA through its interaction with the enzyme diacylglycerol O-acyltransferase. In humans, TG(22:0/22:0/22:0) is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(22:0/22:0/22:0) pathway.
Brand Name: Vulcanchem
CAS No.: 18641-57-1
VCID: VC0125710
InChI: InChI=1S/C69H134O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h66H,4-65H2,1-3H3
SMILES: CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC
Molecular Formula: C69H134O6
Molecular Weight: 1059.8 g/mol

Glyceryl Behenate

CAS No.: 18641-57-1

Reference Standards

VCID: VC0125710

Molecular Formula: C69H134O6

Molecular Weight: 1059.8 g/mol

Glyceryl Behenate - 18641-57-1

CAS No. 18641-57-1
Product Name Glyceryl Behenate
Molecular Formula C69H134O6
Molecular Weight 1059.8 g/mol
IUPAC Name 2,3-di(docosanoyloxy)propyl docosanoate
Standard InChI InChI=1S/C69H134O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h66H,4-65H2,1-3H3
Standard InChIKey DMBUODUULYCPAK-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC
Melting Point 82.5°C
Physical Description Solid
Description TG(22:0/22:0/22:0), also known as compritol 888 or ato 888, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(22:0/22:0/22:0) is considered to be a triradylglycerol lipid molecule. TG(22:0/22:0/22:0) exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. TG(22:0/22:0/22:0) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(22:0/22:0/22:0) is primarily located in the membrane (predicted from logP) and adiposome. TG(22:0/22:0/22:0) can be biosynthesized from DG(22:0/22:0/0:0) and docosanoyl-CoA through its interaction with the enzyme diacylglycerol O-acyltransferase. In humans, TG(22:0/22:0/22:0) is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(22:0/22:0/22:0) pathway.
Synonyms tri-Docosanoin; Behenic Acid Triglyceride; Compritol 888ATO; Compritol ATO 888; Glycerin Tribehenate; Glycerin Tribehenic Acid Ester; Glycerol Tribehenate; Glyceryl behenate; Glyceryl Tribehenate; Glyceryl Tridocosanoate; Lipovol GTB; Radia 7515; Syn
PubChem Compound 62726
Last Modified Nov 11 2021
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